molecular formula C24H27BrN2O2S2 B15475253 3-(2-Hydroxyethyl)-2-{3-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-methylprop-1-en-1-yl}-5-methyl-1,3-benzothiazol-3-ium bromide CAS No. 36393-83-6

3-(2-Hydroxyethyl)-2-{3-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-methylprop-1-en-1-yl}-5-methyl-1,3-benzothiazol-3-ium bromide

Cat. No.: B15475253
CAS No.: 36393-83-6
M. Wt: 519.5 g/mol
InChI Key: RJBLPGNHGXGINV-UHFFFAOYSA-M
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Description

3-(2-Hydroxyethyl)-2-{3-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-methylprop-1-en-1-yl}-5-methyl-1,3-benzothiazol-3-ium bromide is a useful research compound. Its molecular formula is C24H27BrN2O2S2 and its molecular weight is 519.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

36393-83-6

Molecular Formula

C24H27BrN2O2S2

Molecular Weight

519.5 g/mol

IUPAC Name

2-[2-[3-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-3-ium-2-yl]-2-methylprop-2-enylidene]-5-methyl-1,3-benzothiazol-3-yl]ethanol;bromide

InChI

InChI=1S/C24H27N2O2S2.BrH/c1-16-4-6-21-19(12-16)25(8-10-27)23(29-21)14-18(3)15-24-26(9-11-28)20-13-17(2)5-7-22(20)30-24;/h4-7,12-15,27-28H,8-11H2,1-3H3;1H/q+1;/p-1

InChI Key

RJBLPGNHGXGINV-UHFFFAOYSA-M

Canonical SMILES

CC1=CC2=C(C=C1)SC(=CC(=CC3=[N+](C4=C(S3)C=CC(=C4)C)CCO)C)N2CCO.[Br-]

Origin of Product

United States

Biological Activity

The compound 3-(2-hydroxyethyl)-2-{3-[3-(2-hydroxyethyl)-5-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-methylprop-1-en-1-yl}-5-methyl-1,3-benzothiazol-3-ium bromide , also known by its CAS number 23216-84-4 , is a member of the benzothiazole family, which is noted for various biological activities. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and toxicity profiles.

  • Molecular Formula : C25H29BrN2O2S2
  • Molecular Weight : 533.54 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Benzothiazoles and their derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound under review exhibits several noteworthy biological activities:

Antimicrobial Activity

Research indicates that benzothiazole derivatives can possess significant antimicrobial properties. For instance, studies have shown that certain benzothiazoles exhibit fumigant activity against various pathogens such as Sclerotinia sclerotiorum and Ditylenchus destructor, suggesting potential applications in agricultural pest control .

Anticancer Properties

Benzothiazole derivatives have been identified as potential anticancer agents. A related compound demonstrated selective cytotoxicity against several human tumor cell lines, including breast and colon cancer cells. The mechanism involves metabolic activation leading to the formation of reactive electrophiles that damage cellular components .

The biological activity of benzothiazole compounds is often attributed to their ability to interact with various biological targets:

  • Protein Interactions : Benzothiazoles can alter the expression levels of proteins involved in stress responses and energy metabolism in organisms such as Bradysia odoriphaga. This alteration can disrupt normal cellular functions .
  • DNA/RNA Synthesis Interference : Some studies suggest that benzothiazoles may interfere with DNA and RNA synthesis pathways, contributing to their cytotoxic effects on cancer cells .

Case Studies and Research Findings

StudyFindings
Dubey et al. (2006)Identified selective anticancer activity in benzothiazole derivatives against various tumor cell lines; metabolic activation was crucial for cytotoxicity .
De Wever et al. (1998)Investigated the biodegradation pathways of benzothiazoles; found that these compounds can significantly affect digestive enzyme activities in target organisms .
Science.gov (2018)Highlighted the fumigant activity of benzothiazoles against agricultural pests; indicated potential for developing novel microbial pesticides .

Toxicity and Safety Profiles

While benzothiazole derivatives show promise in therapeutic applications, their safety profiles must be carefully evaluated. Toxicological studies have indicated that some derivatives may exhibit cytotoxic effects at certain concentrations, necessitating thorough risk assessments before clinical use.

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